molecular formula C20H22N2O6S B11651208 Ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11651208
M. Wt: 418.5 g/mol
InChI Key: JRLAQLVRICAEQK-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrophenoxy group, and an ethyl ester functionality.

Preparation Methods

The synthesis of ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenoxy ring using a mixture of concentrated nitric acid and sulfuric acid.

    Acetamido Group Formation: The acetamido group is formed by reacting the nitrophenoxy intermediate with an appropriate amine under acylation conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenoxy group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The benzothiophene core may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-(3-METHYL-4-NITROPHENOXY)ACETATE: This compound shares the nitrophenoxy group but lacks the benzothiophene core, resulting in different chemical and biological properties.

    3-((2-(4-CHLORO-5-ETHOXY-2-NITROPHENOXY)ACETAMIDO)METHYL)PHENYL-DIMETHYLCARBAMATE: This compound has a similar acetamido group but differs in the substituents on the phenoxy ring and the presence of a carbamate group.

The uniqueness of ETHYL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O6S/c1-3-27-20(24)18-14-6-4-5-7-16(14)29-19(18)21-17(23)11-28-13-8-9-15(22(25)26)12(2)10-13/h8-10H,3-7,11H2,1-2H3,(H,21,23)

InChI Key

JRLAQLVRICAEQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC(=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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